N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

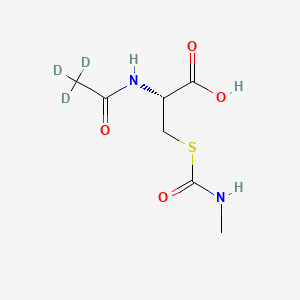

N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine is a specialized chemical compound with a unique structure that includes an acetyl group, a deuterium-labeled sulfur atom, and a methylcarbamoyl group attached to an L-cysteine backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine typically involves multiple steps, starting with the preparation of L-cysteine derivatives The acetylation of L-cysteine is achieved using acetic anhydride under controlled conditions to introduce the acetyl group The deuterium labeling is incorporated through specific reactions that replace hydrogen atoms with deuterium

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the acetyl or N-methylcarbamoyl groups.

Substitution: The acetyl and N-methylcarbamoyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce deacetylated or demethylated derivatives.

Aplicaciones Científicas De Investigación

Toxicological Research

Urinary Biomarker for N-Methylformamide Exposure

N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine serves as a biomarker for assessing exposure to N-Methylformamide, a solvent used in various industrial applications. Studies have demonstrated its utility in monitoring occupational exposure among workers handling this compound. For instance, Imbriani et al. reported the urinary determination of this metabolite in workers exposed to N-Methylformamide, highlighting its effectiveness as a biological indicator of exposure levels .

Case Study: Occupational Health Monitoring

In a study involving industrial workers, urinary concentrations of this compound were measured to assess exposure to N-Methylformamide. The results indicated significant correlations between environmental exposure levels and urinary metabolite concentrations, underscoring the compound's relevance in occupational health monitoring .

Analytical Chemistry

Method Development for Detection

The detection and quantification of this compound have been facilitated by advancements in analytical techniques such as gas chromatography-mass spectrometry (GC-MS). Methodological studies have optimized extraction and analysis protocols, enabling accurate measurement of this metabolite in biological samples. For example, one study utilized liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to achieve sensitive detection of the compound in urine samples .

Pharmacokinetics and Metabolism

Understanding Metabolic Pathways

Research into the pharmacokinetics of this compound reveals insights into its metabolic pathways following exposure to N-Methylformamide. The compound is primarily excreted via urine, making it an effective marker for studying the metabolism of hepatotoxic agents. Investigations into its pharmacokinetic properties have shown variations based on dosage and duration of exposure, which are crucial for developing safety guidelines for workers exposed to hazardous substances .

Health Implications

Potential Health Risks

The presence of this compound in urine is indicative of potential health risks associated with N-Methylformamide exposure. Chronic exposure has been linked to various health issues, including liver toxicity and other systemic effects. Therefore, monitoring this metabolite can be vital for assessing health risks in occupational settings .

Mecanismo De Acción

The mechanism of action of N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine involves its interaction with specific molecular targets and pathways. The acetyl and N-methylcarbamoyl groups may modulate the compound’s reactivity and binding affinity to enzymes or receptors. The deuterium labeling can influence the compound’s metabolic stability and isotopic effects, providing insights into its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

N-Acetyl-L-cysteine: A non-deuterated analog with similar acetyl and cysteine structure but without deuterium labeling.

S-Methyl-L-cysteine: Contains a methyl group attached to the sulfur atom instead of the N-methylcarbamoyl group.

N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine: Similar structure but without deuterium labeling.

Uniqueness

N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine is unique due to its deuterium labeling, which provides distinct advantages in tracer studies and metabolic research

Actividad Biológica

N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine (d3-N-AMCC) is a deuterated derivative of N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine, which serves as a significant metabolite in various biological processes, particularly in detoxification mechanisms. This compound is notably linked to the metabolism of N-Methylformamide (NMF), an experimental antitumor agent known for its hepatotoxic effects. The biological activity of d3-N-AMCC encompasses its role in metabolic pathways, interactions with biological molecules, and potential applications in biomonitoring.

The mechanism of action for this compound involves several biochemical interactions:

- Detoxification : d3-N-AMCC participates in the conjugation of toxic compounds, facilitating their excretion from the body. This process is crucial for mitigating the hepatotoxic effects associated with NMF exposure.

- Metabolic Stability : The incorporation of deuterium enhances the compound's metabolic stability, allowing for more precise tracking in biological studies. This isotopic labeling aids in distinguishing d3-N-AMCC from its non-labeled counterparts during mass spectrometry analysis.

- Enzyme Interaction : The compound interacts with various enzymes involved in detoxification, potentially altering its efficacy and influence within metabolic pathways related to xenobiotic metabolism.

1. Biomonitoring

d3-N-AMCC is utilized as a biomarker for monitoring exposure to volatile organic compounds (VOCs), particularly in occupational settings involving NMF. Studies have shown that it can effectively indicate cumulative exposure levels over a workweek, making it a valuable tool for assessing health risks associated with chemical exposure .

2. Hepatotoxicity Assessment

Research indicates that d3-N-AMCC levels correlate with hepatotoxicity due to DMF exposure. It has been suggested that monitoring this metabolite can provide insights into liver damage and help establish safety thresholds for workers exposed to DMF .

Table 1: Summary of Key Findings on d3-N-AMCC

Case Study: DMF Exposure Monitoring

In a study involving workers exposed to DMF, urinary levels of d3-N-AMCC were measured over a workweek. Results indicated that higher concentrations were associated with increased liver enzyme levels, suggesting a direct link between d3-N-AMCC presence and hepatotoxic effects. Sampling at the end of the workweek provided the most accurate reflection of cumulative exposure, highlighting its potential as a monitoring tool .

Propiedades

IUPAC Name |

(2R)-3-(methylcarbamoylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4S/c1-4(10)9-5(6(11)12)3-14-7(13)8-2/h5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRPNYMMDLFYDL-MQBGRFPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(=O)NC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSC(=O)NC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.